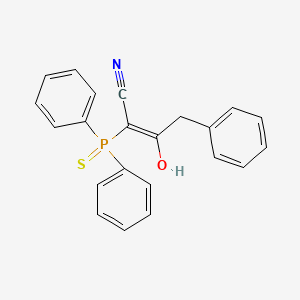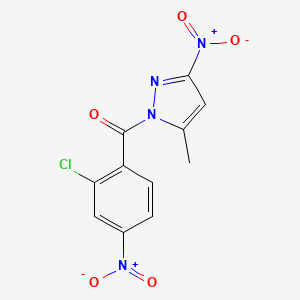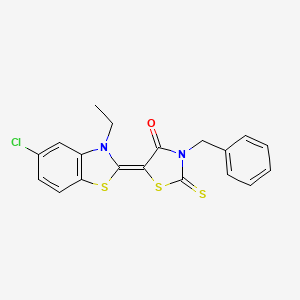![molecular formula C14H14O5 B4290559 4-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-4-METHYL-5-METHYLIDENE-1,3-DIOXOLAN-2-ONE](/img/structure/B4290559.png)
4-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-4-METHYL-5-METHYLIDENE-1,3-DIOXOLAN-2-ONE
Descripción general
Descripción
4-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-4-METHYL-5-METHYLIDENE-1,3-DIOXOLAN-2-ONE is an organic compound belonging to the class of benzodioxole derivatives This compound is characterized by its unique structure, which includes a benzodioxole ring fused with a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-4-METHYL-5-METHYLIDENE-1,3-DIOXOLAN-2-ONE typically involves the reaction of catechol with dihalomethanes in the presence of a base, such as sodium hydroxide, and a phase transfer catalyst like tetraalkylammonium or phosphonium salts . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-4-METHYL-5-METHYLIDENE-1,3-DIOXOLAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced derivatives with hydrogenated benzodioxole rings.
Substitution: Substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
4-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-4-METHYL-5-METHYLIDENE-1,3-DIOXOLAN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-4-METHYL-5-METHYLIDENE-1,3-DIOXOLAN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation or cancer progression . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methylenedioxyamphetamine (MDA): A psychoactive compound with a similar benzodioxole structure.
Methylenedioxymethamphetamine (MDMA): Known for its psychoactive properties and structural similarity to the compound .
1,3-Benzodioxolyl-N-ethylpentanamine: Another compound with a benzodioxole ring, used in research for its pharmacological properties.
Uniqueness
4-[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]-4-METHYL-5-METHYLIDENE-1,3-DIOXOLAN-2-ONE stands out due to its unique combination of a benzodioxole ring and a dioxolane ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methyl-5-methylidene-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-9-14(2,19-13(15)18-9)6-5-10-3-4-11-12(7-10)17-8-16-11/h3-4,7H,1,5-6,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTECCNBPSDEPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)CCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-chlorophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290476.png)

![(2E,6E)-4-tert-butyl-2,6-bis[(4-methoxy-3-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B4290508.png)
![3-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-8,9-DIMETHOXY-5,5-DIMETHYL-2H,3H,5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-OL](/img/structure/B4290516.png)
![ETHYL 2-[2-AMINO-3-CYANO-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4290523.png)
![propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4290533.png)


![2-CHLORO-N-[5-({[(3,5-DIBROMOPYRIDIN-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B4290565.png)
![1'-(2-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4290567.png)

![1,3-DI-TERT-BUTYL 2-{4-[(2-AMINOETHYL)AMINO]-6-[1,3-BIS(TERT-BUTOXY)-2-NITRO-1,3-DIOXOPROPAN-2-YL]-1,3,5-TRIAZIN-2-YL}-2-NITROPROPANEDIOATE](/img/structure/B4290576.png)
![(2Z)-5-[(2Z)-5-CHLORO-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-ETHYL-2-[(QUINOLIN-6-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4290582.png)
![[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B4290588.png)
